molecular formula C14H20O2 B14236962 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol CAS No. 241818-42-8

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol

Cat. No.: B14236962
CAS No.: 241818-42-8
M. Wt: 220.31 g/mol
InChI Key: CRBQWTSBEKUQGM-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol is an organic compound with a unique structure that includes an ethoxyphenyl group and a methylpentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol typically involves the reaction of 2-ethoxybenzaldehyde with a suitable alkene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyphenyl)-3-methylpent-1-en-3-ol: Similar structure but with a hydroxy group instead of an ethoxy group.

    5-(2-Methoxyphenyl)-3-methylpent-1-en-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(2-Chlorophenyl)-3-methylpent-1-en-3-ol: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

5-(2-Ethoxyphenyl)-3-methylpent-1-en-3-ol is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

241818-42-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-3-methylpent-1-en-3-ol

InChI

InChI=1S/C14H20O2/c1-4-14(3,15)11-10-12-8-6-7-9-13(12)16-5-2/h4,6-9,15H,1,5,10-11H2,2-3H3

InChI Key

CRBQWTSBEKUQGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCC(C)(C=C)O

Origin of Product

United States

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